

# Theoretical and Experimental Insights into Substituted Phenoxyanilines: A Guide for Researchers

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## Compound of Interest

Compound Name: 2-Methyl-4-(4-methylphenoxy)aniline

Cat. No.: B3171887

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Disclaimer: As of late 2025, specific theoretical or experimental studies directly investigating **2-Methyl-4-(4-methylphenoxy)aniline** are not readily available in published scientific literature. This guide, therefore, provides a comprehensive framework for the potential theoretical and experimental characterization of this molecule, drawing upon established methodologies for analogous substituted phenoxyaniline and diaryl ether compounds. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring this and similar chemical entities.

## Introduction

Diaryl ether linkages are prevalent structural motifs in a variety of biologically active molecules and functional materials. The incorporation of an aniline moiety, particularly with further substitution on the aromatic rings, offers a versatile scaffold for tuning electronic properties, reactivity, and potential biological interactions. **2-Methyl-4-(4-methylphenoxy)aniline** represents a specific example of this class of compounds, and its study can provide valuable insights into structure-property relationships. This guide outlines the probable synthetic routes, characterization techniques, and computational analysis that would be employed in a thorough investigation of this molecule.

## Synthesis and Characterization

The synthesis of **2-Methyl-4-(4-methylphenoxy)aniline** would likely proceed via a nucleophilic aromatic substitution reaction, a common method for forming diaryl ethers.

## Experimental Protocol: Synthesis

A probable synthetic route would involve the Ullmann condensation or a similar copper-catalyzed coupling reaction.

Materials:

- 4-Bromo-2-methylaniline (or 4-iodo-2-methylaniline)
- 4-Methylphenol (p-cresol)
- Copper(I) iodide (CuI) or other suitable copper catalyst
- A base such as potassium carbonate ( $K_2CO_3$ ) or cesium carbonate ( $Cs_2CO_3$ )
- A high-boiling point solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

- To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-methylaniline (1.0 eq), 4-methylphenol (1.2 eq), potassium carbonate (2.0 eq), and the copper catalyst (0.1 eq).
- Add the anhydrous solvent (DMF or DMSO) to the flask.
- Heat the reaction mixture to a temperature between 120-160 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **2-Methyl-4-(4-methylphenoxy)aniline**.

## Spectroscopic Characterization

The synthesized compound would be characterized using standard spectroscopic techniques to confirm its structure and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR would show distinct signals for the aromatic protons on both phenyl rings, as well as singlets for the two methyl groups and a broad singlet for the amine ( $-\text{NH}_2$ ) protons.
  - $^{13}\text{C}$  NMR would provide signals for all unique carbon atoms in the molecule, including the two methyl carbons and the aromatic carbons.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine (around  $3300\text{--}3500\text{ cm}^{-1}$ ), C-N stretching, C-O-C stretching of the diaryl ether (around  $1200\text{--}1250\text{ cm}^{-1}$ ), and C-H stretching and bending vibrations for the aromatic rings and methyl groups.[\[1\]](#)
- Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.

## Theoretical Studies

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for understanding the electronic structure, reactivity, and spectroscopic properties of molecules.[\[2\]](#)

## Computational Methodology

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

Method: Density Functional Theory (DFT) is a common and effective method for these types of calculations.<sup>[3]</sup>

Functional and Basis Set: A combination such as B3LYP with a 6-311++G(d,p) basis set is often used to provide a good balance between accuracy and computational cost for geometry optimization, frequency calculations, and electronic property predictions for organic molecules.<sup>[4]</sup>

Calculations to be Performed:

- Geometry Optimization: To find the lowest energy conformation of the molecule.
- Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the vibrational spectra (IR and Raman).
- Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and visualization of their distributions. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.<sup>[5]</sup>
- Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
- Natural Bond Orbital (NBO) Analysis: To study intramolecular interactions, charge delocalization, and hyperconjugative effects.

## Illustrative Data Presentation

The following tables present hypothetical quantitative data for **2-Methyl-4-(4-methylphenoxy)aniline** based on typical values for similar compounds. These are for illustrative purposes only.

Table 1: Predicted Geometrical Parameters (DFT/B3LYP/6-311++G(d,p))

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
C-O (ether)	1.36 - 1.42	C-O-C (ether)	118 - 122
C-N (amine)	1.38 - 1.45	H-N-H (amine)	108 - 112
C-C (aromatic)	1.38 - 1.41	C-C-C (aromatic)	118 - 121
C-H (aromatic)	1.08 - 1.10		
C-C (methyl)	1.50 - 1.54		
C-H (methyl)	1.09 - 1.11		

Table 2: Predicted Vibrational Frequencies (DFT/B3LYP/6-311++G(d,p))

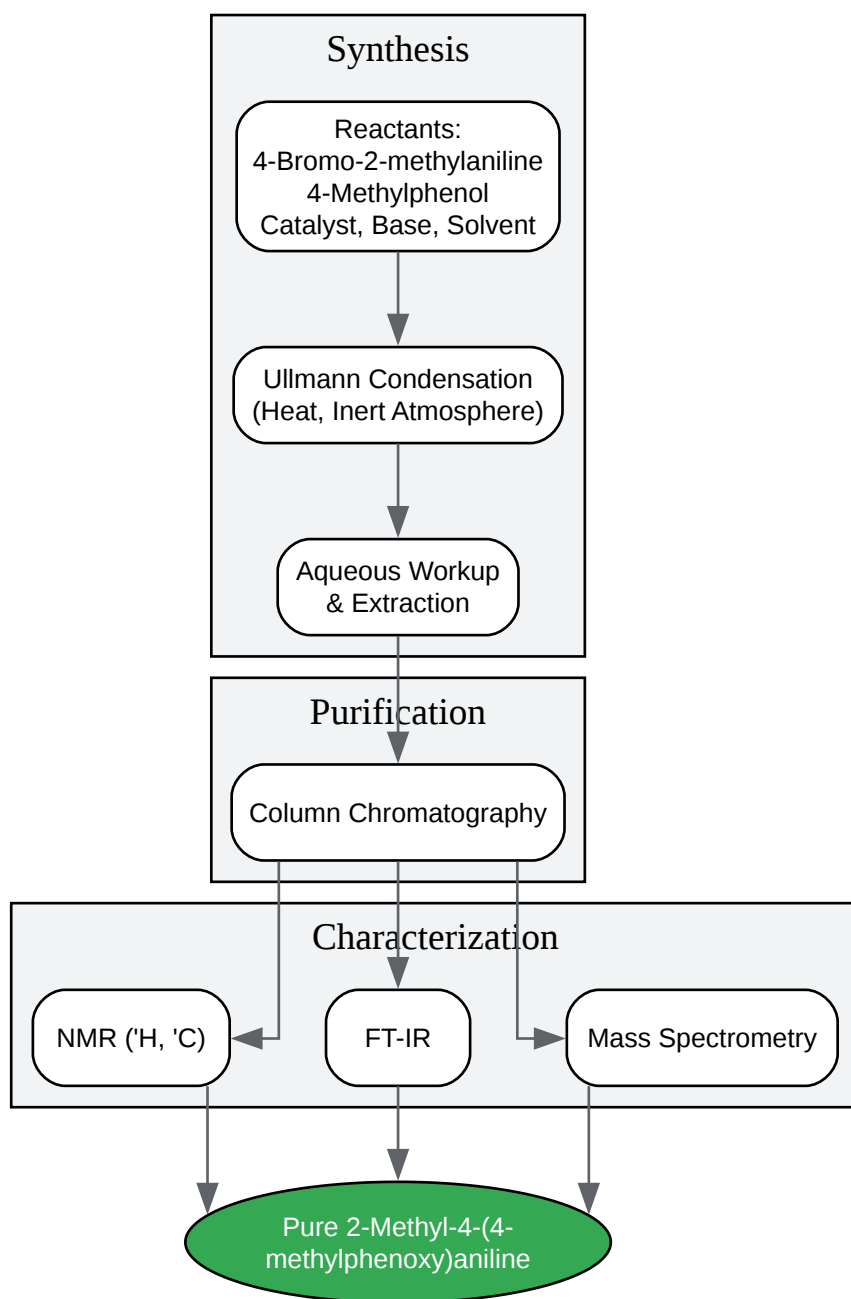
Vibrational Mode	Wavenumber (cm <sup>-1</sup> )
N-H asymmetric stretch	~3450
N-H symmetric stretch	~3360
C-H aromatic stretch	3030 - 3100
C-H methyl stretch	2920 - 2980
C=C aromatic stretch	1500 - 1600
N-H scissoring	~1620
C-O-C asymmetric stretch	~1240
C-N stretch	~1280

Table 3: Predicted Electronic Properties (DFT/B3LYP/6-311++G(d,p))

Property	Value
HOMO Energy	-5.0 to -5.5 eV
LUMO Energy	-0.5 to -1.0 eV
HOMO-LUMO Energy Gap	4.0 to 5.0 eV
Dipole Moment	1.5 to 2.5 Debye
Ionization Potential	5.0 to 5.5 eV
Electron Affinity	0.5 to 1.0 eV

## Visualizations

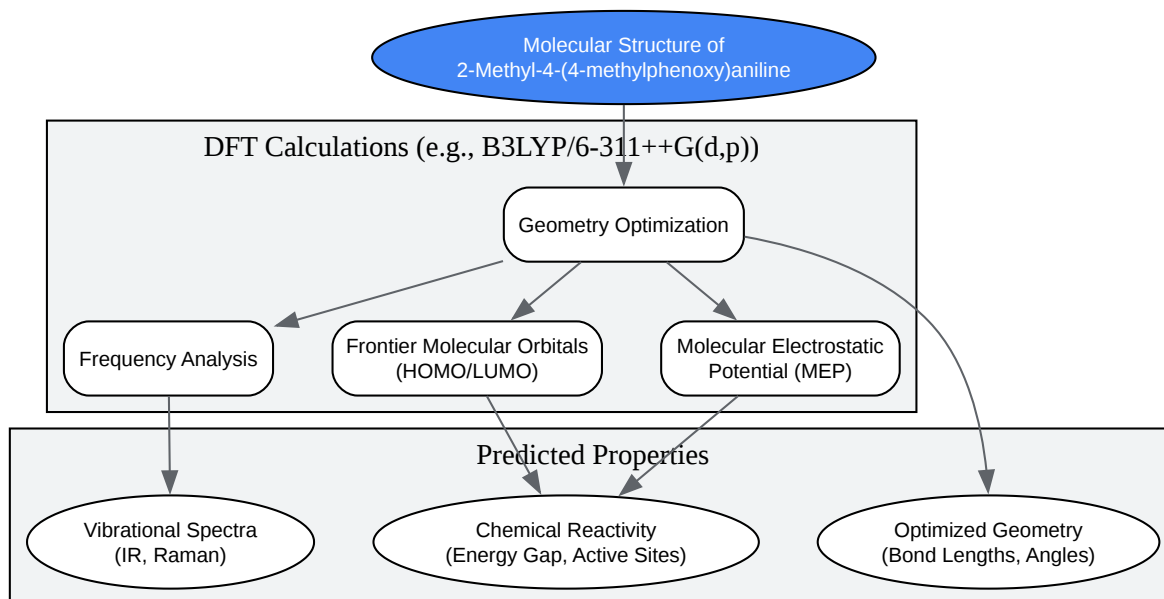
## Experimental Workflow



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Caption: Generalized workflow for the synthesis and characterization of **2-Methyl-4-(4-methylphenoxy)aniline**.

## Theoretical Analysis Pathway



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Caption: Conceptual workflow for the theoretical analysis of **2-Methyl-4-(4-methylphenoxy)aniline** using DFT.

## Conclusion

While direct experimental or theoretical data for **2-Methyl-4-(4-methylphenoxy)aniline** is currently lacking in the public domain, this guide provides a robust framework for its investigation. The synthetic and analytical methods described are well-established for this class of compounds. Furthermore, the outlined computational approach would yield significant insights into its structural, electronic, and reactive properties. Such a study would contribute valuable knowledge to the fields of medicinal chemistry and materials science, where substituted diaryl ethers and anilines are of considerable interest. Future research in this area would be beneficial to fully elucidate the specific characteristics of this promising molecule.

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